molecular formula C26H18N2O2S B7719528 (E)-4-((8-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one

(E)-4-((8-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one

货号 B7719528
分子量: 422.5 g/mol
InChI 键: ODEHTMUUIZDRID-CJLVFECKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-4-((8-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one, commonly known as Largazole, is a natural compound that has gained attention in the scientific community due to its potential as an anticancer agent. Largazole was first isolated from a marine cyanobacterium, Symploca sp., in 2008. Since then, various research studies have been conducted to explore the synthesis, mechanism of action, and potential applications of Largazole in cancer treatment.

作用机制

Largazole functions as a potent HDAC inhibitor by binding to the active site of HDAC enzymes and preventing the deacetylation of histones. Histone acetylation plays a crucial role in the regulation of gene expression, and inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression and cell cycle arrest. Largazole has also been found to induce the expression of tumor suppressor genes, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
Largazole has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. Largazole has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Largazole has also been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.

实验室实验的优点和局限性

One of the advantages of Largazole is its selectivity towards HDAC1 and HDAC3, which are implicated in cancer development. Largazole has also been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of Largazole is its complex synthesis process, which makes it challenging to obtain in large quantities. Largazole is also sensitive to light and air, which can affect its stability and potency.

未来方向

The potential of Largazole as an anticancer agent has led to various research studies exploring its applications in cancer treatment. Future research directions include the development of novel synthetic methods to obtain Largazole in larger quantities and the exploration of its potential in combination with other anticancer agents. The use of Largazole in preclinical studies and clinical trials is also an area of interest for future research. Furthermore, the identification of biomarkers for Largazole sensitivity and resistance can aid in the development of personalized cancer treatment strategies.

合成方法

The synthesis of Largazole is a complex process that involves multiple steps. The first step involves the synthesis of the quinoline ring, followed by the formation of the oxazole ring. The final step involves the addition of the phenylthio group to the quinoline ring. The synthesis of Largazole is challenging due to the presence of multiple chiral centers, which require careful control of reaction conditions to obtain the desired stereoisomer.

科学研究应用

Largazole has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Largazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is attributed to its ability to inhibit histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells, leading to uncontrolled cell growth. Largazole has been found to selectively inhibit HDAC1 and HDAC3, which are implicated in cancer development.

属性

IUPAC Name

(4E)-4-[(8-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S/c1-17-9-8-12-19-15-20(25(28-23(17)19)31-21-13-6-3-7-14-21)16-22-26(29)30-24(27-22)18-10-4-2-5-11-18/h2-16H,1H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEHTMUUIZDRID-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=CC=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=CC=C3)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。